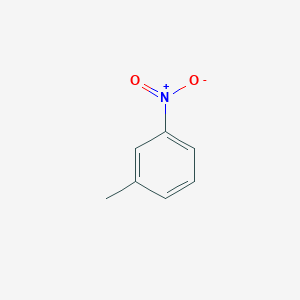










|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH3:10])[CH:7]=[CH:8][CH:9]=1)([O-])=O.[OH-].[Na+]>[Zn].C(O)C>[CH3:10][C:6]1[CH:5]=[C:4]([NH2:1])[CH:9]=[CH:8][C:7]=1[C:7]1[CH:8]=[CH:9][C:4]([NH2:1])=[CH:5][C:6]=1[CH3:10] |f:1.2|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)C
|
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
A mixture of 40.0 grams, 0.30 moles
|
|
Type
|
TEMPERATURE
|
|
Details
|
heated at gentle reflux
|
|
Type
|
TEMPERATURE
|
|
Details
|
without heating
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for about 4 hours
|
|
Duration
|
4 h
|
|
Type
|
FILTRATION
|
|
Details
|
The hot mixture is filtered by suction
|
|
Type
|
WASH
|
|
Details
|
the zinc residue is washed with ethanol
|
|
Type
|
ADDITION
|
|
Details
|
Concentrated hydrochloric acid is then slowly added to the filtrate
|
|
Type
|
CUSTOM
|
|
Details
|
The precipitate formed
|
|
Type
|
CUSTOM
|
|
Details
|
is collected
|
|
Type
|
FILTRATION
|
|
Details
|
filtration
|
|
Type
|
DISSOLUTION
|
|
Details
|
redissolved in hot water
|
|
Type
|
EXTRACTION
|
|
Details
|
is extracted with ethyl ether following its formation
|
|
Type
|
CUSTOM
|
|
Details
|
Subsequent evaporation of the ethyl ether
|
|
Type
|
CUSTOM
|
|
Details
|
yields an oil
|
|
Type
|
ADDITION
|
|
Details
|
containing 18.3 grams, 57.4 percent
|
|
Type
|
TEMPERATURE
|
|
Details
|
of solids following cooling
|
|
Type
|
CUSTOM
|
|
Details
|
Finally, the solid DMB is recrystallized from ethyl ether
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1=C(C=CC(=C1)N)C1=C(C=C(C=C1)N)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |